molecular formula C9H10BrNO B1440910 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 740842-71-1

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B1440910
CAS No.: 740842-71-1
M. Wt: 228.09 g/mol
InChI Key: HGCKDXTZHNPNKK-UHFFFAOYSA-N
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Description

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a seven-membered benzoxazepine ring fused to a benzene moiety, with a bromine substituent at the 7-position. Its molecular formula is C₉H₁₀BrNO, and it serves as a key intermediate in medicinal chemistry for synthesizing bioactive molecules targeting neurological and psychiatric disorders . The compound’s structure combines an oxygen atom and a nitrogen atom within the heterocyclic ring, enabling diverse reactivity and interactions with biological targets such as benzodiazepine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the reaction of 2-amino-5-bromophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through acylation followed by intramolecular cyclization to form the benzoxazepine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce corresponding oxides.

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit anticancer activity by inhibiting certain enzymes and pathways involved in cell proliferation . Molecular docking studies have provided insights into its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine with analogous benzoxazepine and benzodiazepine derivatives, focusing on structural modifications, physicochemical properties, and pharmacological relevance.

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Molecular Formula Key Features
This compound Br at C7, no additional substituents C₉H₁₀BrNO Baseline structure for benzoxazepines; bromine enhances electrophilic reactivity .
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Br at C7, methoxy at C9, HCl salt C₁₀H₁₂BrNO₂ Methoxy group increases polarity and potential solubility .
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine F at C7, dimethyl groups at C2 C₁₁H₁₄FNO Fluorine substitution improves metabolic stability; dimethyl groups enhance lipophilicity .
(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine Br at C7, methano bridge, diazepine ring C₁₀H₁₁BrN₂ Methano bridge rigidifies the structure; diazepine ring alters receptor binding .
7-Bromo-9-fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Br at C7, F at C9, ketone at C5 C₉H₇BrFNO₂ Ketone introduces hydrogen-bonding potential; fluorine enhances bioavailability .
8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Br at C8, dimethyl groups at C2, HCl salt C₁₁H₁₄BrNO Bromine position affects electronic distribution; dimethyl groups reduce ring strain .

Table 2: Physicochemical and Pharmacological Comparisons

Compound Molecular Weight (g/mol) Solubility Pharmacological Notes
This compound 228.09 Low aqueous solubility Used as a precursor for GABA receptor modulators; limited direct bioactivity data .
7-Bromo-9-methoxy derivative 316.03 (HCl salt) Improved solubility in polar solvents Potential CNS penetration due to methoxy group; hydrochloride salt enhances stability .
7-Fluoro-2,2-dimethyl derivative 195.23 High lipophilicity (logP ~2.5) Designed for enhanced blood-brain barrier penetration; tested in anxiety models .
Methano-bridged diazepine analog 239.12 Moderate solubility Binds to TSPO (translocator protein) receptors; explored for neuroinflammation .
7-Bromo-9-fluoro-ketone derivative 260.06 Soluble in DMSO Investigated for kinase inhibition; ketone moiety enables covalent binding .

Biological Activity

7-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine is a compound belonging to the benzoxazepine class known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrNOC_9H_{10}BrNO, with a molecular weight of approximately 227.09 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. Its structural uniqueness is attributed to the presence of a bromine atom, which significantly influences its biological activity and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities that are primarily linked to its interactions with various biological targets:

  • Neurotransmitter Receptors : The compound has shown potential in modulating neurotransmitter systems, particularly those involved in mood regulation and seizure control. Studies suggest it may possess antidepressant and anticonvulsant properties by interacting with serotonin and dopamine receptors .
  • Anticancer Activity : Preliminary studies have indicated that this compound can inhibit certain enzymes involved in cell proliferation pathways. This suggests its potential as an anticancer agent .
  • Antimicrobial Properties : The compound's derivatives have been studied for their antimicrobial effects against various pathogens. This activity may be due to its ability to disrupt cellular processes essential for microbial survival .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cell growth and survival.
  • Receptor Modulation : It interacts with neurotransmitter receptors (e.g., serotonin and dopamine), influencing signaling pathways associated with mood disorders and epilepsy.
  • Cell Cycle Interference : By affecting key regulatory proteins in the cell cycle, it may induce apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeNotable Biological Activities
7-Bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepineBenzoxazepineIncreased reactivity due to nitro group
6-Bromo-2-(trifluoromethyl)-benzothiazoleBenzothiazoleAnticancer properties through different mechanisms
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-oneBenzoxazineSimilar receptor interactions as benzoxazepines

Case Studies

Several studies have explored the biological activity of this compound:

  • Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. This effect was attributed to enhanced serotonergic signaling .
  • Anticancer Research : In vitro assays showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Activity : Research indicated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-1-2-9-7(5-8)6-11-3-4-12-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCKDXTZHNPNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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